1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone
Beschreibung
This compound features a 3,4-dihydroquinoline scaffold linked via an ethanone bridge to a 3-phenyl-1,2,4-thiadiazole ring through a thioether bond. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic systems.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c23-17(22-12-6-10-14-7-4-5-11-16(14)22)13-24-19-20-18(21-25-19)15-8-2-1-3-9-15/h1-5,7-9,11H,6,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBNRYRZDYZPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Thiadiazole Ring Formation
The 1,2,4-thiadiazole nucleus is typically constructed via cyclocondensation of thioamides with nitriles or acyl chlorides. For the 3-phenyl variant:
Procedure :
- Phenylthioamide Preparation : React benzoyl chloride with ammonium thiocyanate in acetone under reflux (4 hr, 60°C).
- Cyclization : Treat phenylthioamide with chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature (12 hr).
- Thiol Activation : Reduce the resulting 5-chloro-3-phenyl-1,2,4-thiadiazole with thiourea in ethanol/water (1:1) under reflux (6 hr).
Key Data :
| Parameter | Value |
|---|---|
| Yield (Thiadiazole) | 68–72% |
| Melting Point | 142–144°C |
Synthesis of 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-bromoethanone
Dihydroquinoline Acetylation
The dihydroquinoline precursor is acetylated using bromoacetyl bromide to introduce the electrophilic center:
- Substrate Preparation : Dissolve 1,2,3,4-tetrahydroquinoline (10 mmol) in dry DCM under nitrogen.
- Acylation : Add bromoacetyl bromide (12 mmol) dropwise at 0°C, followed by triethylamine (15 mmol). Stir at room temperature for 8 hr.
- Workup : Quench with ice-water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| $$ ^1H $$ NMR (CDCl₃) | δ 4.25 (t, 2H, CH₂), 3.02 (t, 2H, CH₂), 1.95 (s, 3H, COCH₃) |
Thioether Coupling Reaction
Nucleophilic Substitution
The critical bond formation between the thiadiazole-thiol and bromoethanone occurs via SN₂ mechanism:
Procedure :
- Reaction Setup : Suspend 3-phenyl-1,2,4-thiadiazole-5-thiol (5 mmol) and 1-(3,4-dihydroquinolin-1(2H)-yl)-2-bromoethanone (5 mmol) in anhydrous DMF.
- Base Addition : Introduce potassium carbonate (10 mmol) and stir at 50°C under nitrogen (12 hr).
- Isolation : Pour into ice-water, filter the precipitate, and recrystallize from ethanol.
Optimization Insights :
- Solvent Screening : DMF outperforms THF and acetonitrile in yield (78% vs. 52–65%) due to better nucleophilicity stabilization.
- Temperature Impact : Reactions below 40°C show incomplete conversion (<90%), while temperatures above 60°C promote thiol oxidation.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
$$ ^1H $$ NMR (400 MHz, DMSO-d₆) :
δ 8.21 (s, 1H, thiadiazole-H), 7.65–7.23 (m, 8H, aromatic), 4.32 (t, 2H, CH₂N), 3.15 (t, 2H, CH₂), 2.89 (s, 2H, SCH₂).$$ ^{13}C $$ NMR :
δ 195.4 (C=O), 167.2 (thiadiazole-C2), 152.1 (thiadiazole-C5), 134.2–126.8 (aromatic), 45.3 (CH₂N), 34.1 (SCH₂).
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 416.1287 [M+H]⁺ (Calc. 416.1291 for C₂₀H₁₈N₃O₂S₂).
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Coupling Strategy
An alternative to SN₂ substitution employs Mitsunobu conditions for thioether formation:
Procedure :
- Reactants : 3-phenyl-1,2,4-thiadiazole-5-thiol (5 mmol), 1-(3,4-dihydroquinolin-1(2H)-yl)-2-hydroxyethanone (5 mmol).
- Reagents : Triphenylphosphine (10 mmol), diethyl azodicarboxylate (DEAD, 10 mmol) in THF (0°C to rt, 24 hr).
- Yield : 65% (lower than SN₂ method due to competing oxidation).
Solid-Phase Synthesis
Recent advances utilize polymer-supported reagents to streamline purification:
- Resin : Wang resin-bound bromoethanone derivative.
- Coupling : Thiol displacement in DMF with DIEA base (85% yield, >95% purity).
Industrial-Scale Considerations and Challenges
Process Optimization
- Catalytic Enhancements : Adding 5 mol% tetrabutylammonium iodide (TBAI) accelerates SN₂ kinetics, reducing reaction time from 12 hr to 6 hr.
- Waste Minimization : Solvent recovery systems (e.g., DMF distillation) reduce E-factor by 40%.
Stability Profiles
- Thermal Stability : Decomposition onset at 210°C (DSC), suitable for standard processing.
- Light Sensitivity : Benzotriazole UV stabilizers (0.1% w/w) prevent thioether oxidation during storage.
Analyse Chemischer Reaktionen
Types of Reactions: : 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone undergoes several chemical reactions:
Oxidation: : It can be oxidized to introduce additional functional groups or modify its reactivity.
Reduction: : Reduction reactions can break down specific parts of the molecule, such as the thiadiazole ring.
Substitution: : Nucleophilic and electrophilic substitution reactions can be used to modify the phenyl ring or thiadiazole moiety.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Reagents like halogenated compounds, and nucleophiles like amines or thiols.
Major Products: : Depending on the reaction, major products can include oxidized quinoline derivatives, reduced thiadiazole compounds, or substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone has a wide range of applications:
Chemistry: : Used as an intermediate in organic synthesis and catalyst development.
Biology: : Potentially useful in studying enzyme interactions and biological pathways.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the development of advanced materials and dyes due to its unique structural properties.
Wirkmechanismus
The compound's effects are mediated through its interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA, depending on the context of its application.
Pathways Involved: : The compound may alter signaling pathways, enzyme activity, or genetic expression to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Structural Comparisons
Table 1: Key Structural Differences
Key Observations :
- Heterocycle Impact : Thiadiazoles (target compound) exhibit greater electron deficiency than triazoles, influencing binding to hydrophobic pockets. Triazole derivatives often display enhanced metabolic stability due to reduced oxidative susceptibility .
- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl , chlorine ) increase electrophilicity, while electron-donating groups (e.g., methoxy , methyl ) improve solubility.
Insights :
- Thiol-alkylation is a common strategy for attaching ethanone-linked heterocycles .
- Sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) are preferred bases, with ethanol or acetone as solvents .
Table 3: Comparative Properties
Analysis :
- Bioactivity : Triazole-thiadiazole hybrids (e.g., ) show dual heterocyclic synergy in anticancer activity, while fluorinated derivatives (e.g., ) prioritize antimicrobial efficacy.
Biologische Aktivität
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a dihydroquinoline moiety linked to a thiadiazole derivative via a thioether bond. The molecular formula is with a molecular weight of approximately 378.49 g/mol. Its structural uniqueness is expected to influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Dihydroquinoline : This can be achieved through the reduction of quinoline using reducing agents such as sodium borohydride.
- Thioether Formation : The dihydroquinoline derivative reacts with a thiol compound to form the thioether linkage.
- Final Coupling : The thioether intermediate is then acylated to yield the final product.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of compounds containing thiadiazole and quinoline moieties against various cancer cell lines. For instance, compounds similar to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone have shown significant activity against HeLa and MCF-7 cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3d | MCF-7 | 73 |
| 3a | HeLa | >100 |
| 3b | MCF-7 | >100 |
These results indicate that modifications in the structure can lead to varying degrees of biological activity, with certain derivatives exhibiting enhanced lipophilicity and better interaction with cellular targets .
Antimicrobial Activity
Compounds derived from quinoline and thiadiazole frameworks have also been evaluated for their antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains, making them promising candidates for further development as antibacterial agents.
The mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : Interfering with pathways related to apoptosis and inflammation.
Case Studies
Several research studies have explored the biological activity of similar compounds:
- A study reported that hybrid derivatives containing both phthalimide and thiadiazole structures exhibited potent cytotoxicity against HeLa cells, suggesting that structural diversity can enhance biological efficacy .
- Another investigation focused on the synthesis of various thiadiazole derivatives and their evaluation against cancer cell lines showed promising results for compounds with specific substitutions on the thiadiazole ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
